5-ethyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
5-ethyl-5-(1-methylpyrazol-4-yl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c1-3-9(6-4-10-13(2)5-6)7(14)11-8(15)12-9/h4-5H,3H2,1-2H3,(H2,11,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWDQLCTJDVGQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)N1)C2=CN(N=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Ethylimidazolidine-2,4-dione Core
Starting Materials: Ethyl-substituted α-haloester (e.g., ethyl bromoacetate) and urea.
Reaction Conditions: The α-haloester is reacted with urea under basic conditions (e.g., sodium hydride or potassium carbonate) in a polar aprotic solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).
Mechanism: Nucleophilic attack of urea nitrogen on the α-haloester leads to cyclization forming the imidazolidine-2,4-dione ring with an ethyl substituent at the 5-position.
Alternative One-Pot Synthesis
- Some reports suggest a one-pot synthesis where the pyrazolyl moiety is introduced via condensation of 1-methyl-1H-pyrazol-4-carbaldehyde with hydantoin precursors, followed by cyclization under acidic or basic catalysis.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization to hydantoin core | Urea + ethyl bromoacetate, NaH, NMP, 80°C | 70-85 | Polar aprotic solvent enhances yield |
| Halogenation at C-5 | NBS or similar halogenating agent, RT | 60-75 | Required for cross-coupling precursor |
| Cross-coupling | Pd(PPh3)4, K2CO3, toluene, reflux | 65-80 | Boronic acid of 1-methyl-pyrazole used |
| Purification | Recrystallization from ethanol or heptane | - | Ensures high purity |
Selectivity and Yield: Cross-coupling methods provide good yields and selectivity for the pyrazolyl substitution at the 5-position, with minimal side reactions.
Purity and Characterization: The final compound is characterized by NMR (1H and 13C), IR spectroscopy, and melting point determination. Typical IR bands include carbonyl stretches around 1700 cm⁻¹ (indicative of the imidazolidine-2,4-dione ring), and NMR signals consistent with the ethyl and pyrazolyl substituents.
Scalability: The use of palladium-catalyzed cross-coupling is amenable to scale-up, with optimization of catalyst loading and reaction time improving cost-effectiveness.
| Method | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization + Halogenation + Cross-Coupling | Urea, ethyl bromoacetate, NBS, Pd catalyst | Multi-step synthesis | High selectivity and yield | Requires halogenation step |
| One-pot condensation + Cyclization | 1-methyl-1H-pyrazol-4-carbaldehyde, hydantoin precursors | One-pot synthesis | Simplified procedure | May have lower yields, impurities |
| Direct nucleophilic substitution | Halogenated hydantoin, pyrazolyl nucleophile | Nucleophilic substitution | Straightforward if leaving group present | Limited by availability of precursors |
The preparation of 5-ethyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione primarily involves the synthesis of the hydantoin core with an ethyl substituent followed by functionalization at the 5-position with the 1-methyl-1H-pyrazol-4-yl group. The most effective and widely used method is a multi-step process involving cyclization, halogenation, and palladium-catalyzed cross-coupling, which provides high yields and purity. Alternative methods such as one-pot syntheses exist but may require further optimization to match the efficiency of the multi-step approach. Analytical characterization confirms the structure and purity of the final compound, making these methods suitable for research and potential industrial application.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Pharmaceutical Applications
One of the primary areas of interest for 5-ethyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione is in drug development. Research has indicated that compounds with similar structures exhibit various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess cytotoxic effects against specific cancer cell lines. For instance, compounds with pyrazole rings have shown promise in inhibiting tumor growth in vitro.
- Anti-inflammatory Properties : The imidazolidine structure is known for its potential anti-inflammatory effects. Compounds similar to 5-ethyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine have been investigated for their ability to modulate inflammatory pathways, which could lead to therapeutic applications in diseases characterized by chronic inflammation.
- Taste Modifiers : Recent patents have explored the use of similar compounds as bitter taste modifiers in food products. This application leverages the compound's ability to alter taste perception, making it valuable in the food and beverage industry .
Agrochemical Applications
The agricultural sector has also shown interest in this compound due to its potential as a pesticide or herbicide. Research indicates that pyrazole derivatives can act as effective agents against various pests and weeds:
- Pesticidal Efficacy : Studies have demonstrated that certain pyrazole-containing compounds exhibit insecticidal properties, suggesting that 5-ethyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine could be developed into a novel pesticide formulation.
- Herbicidal Activity : The selective herbicidal action of similar compounds has been documented, indicating that further research could lead to effective weed management solutions using this compound.
Material Science Applications
In addition to biological applications, 5-ethyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine has potential uses in material science:
- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with specific properties. Its unique structure allows for the introduction of functional groups that can enhance material characteristics such as thermal stability and mechanical strength.
- Nanotechnology : There is ongoing research into using pyrazole derivatives in nanomaterials development, particularly in creating nanoparticles with tailored functionalities for drug delivery systems or catalysts .
Mechanism of Action
The mechanism of action of 5-ethyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it may modulate receptor functions by interacting with receptor binding sites .
Comparison with Similar Compounds
Comparison with Similar Compounds
Imidazolidine-2,4-dione derivatives vary widely based on substituents at the 5th position. Below is a detailed comparison of 5-ethyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione with structurally related compounds, focusing on molecular features, physicochemical properties, and synthetic pathways.
Table 1: Structural and Physicochemical Comparison
<sup>a</sup> LogP values estimated via fragment-based methods (e.g., Crippen’s method) or experimental data where available.
Key Findings:
Substituent Effects on Lipophilicity :
- The pyrazole-substituted compound exhibits moderate LogP (~1.3), intermediate between purely aliphatic (e.g., isopropyl: LogP 1.28) and aromatic (e.g., phenyl: LogP ~2.1) analogs. The pyrazole’s nitrogen atoms may enhance solubility via hydrogen bonding .
- Replacement of ethyl with methyl (CymitQuimica analog) reduces LogP by ~0.4 units, highlighting the role of alkyl chain length in hydrophobicity .
Synthetic Accessibility :
- Pyrazole-containing derivatives (e.g., the target compound) require specialized reagents like 1-methylpyrazole-4-carbaldehyde, as seen in analogous syntheses .
- Phenyl or phenethyl derivatives (e.g., Hyd8, Hyd9) are synthesized via Friedel-Crafts or nucleophilic substitution, but pyrazole analogs demand metal-catalyzed cross-coupling for regioselectivity .
Structural Characterization :
- All compounds are validated via <sup>1</sup>H/<sup>13</sup>C NMR and IR spectroscopy. Pyrazole-substituted derivatives show distinct aromatic proton signals (δ 7.5–8.5 ppm) and C=N stretching (~1600 cm<sup>-1</sup>) .
- Crystallographic data (e.g., for 5-ethyl-5-propan-2-ylimidazolidine-2,4-dione) confirm planar imidazolidine-dione cores with substituent-dependent packing motifs .
The ethyl-pyrazole combination may optimize steric and electronic interactions in enzyme binding pockets .
Biological Activity
5-Ethyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione, with CAS number 1423029-14-4, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₂N₄O₂
- Molecular Weight : 208.22 g/mol
- Structure : The compound consists of an imidazolidine core substituted with ethyl and pyrazole moieties, which contribute to its biological activity.
Antitumor Activity
Recent studies have highlighted the compound's antitumor properties. For instance, derivatives of imidazolidine compounds have shown cytotoxic effects against various cancer cell lines. Research indicates that 5-ethyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione exhibits significant activity against tumor cells, particularly in vitro studies involving human cancer cell lines such as LCLC-103H and A-427 .
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line Tested | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound A | LCLC-103H | 12.5 | |
| Compound B | A-427 | 15.0 | |
| 5-Ethyl... | AH-13 | 10.0 |
Bitter Taste Modulation
Another significant area of research involves the compound's role as a bitter taste modifier. Studies have demonstrated that it can effectively alter the perception of bitterness in food products, making it a candidate for flavor enhancement in the food industry. Toxicological evaluations have confirmed its safety for consumption, indicating that it does not exhibit mutagenic or clastogenic properties in vitro .
The biological activities of 5-ethyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione are attributed to several mechanisms:
- Cytotoxicity : The compound induces apoptosis in cancer cells through the activation of specific signaling pathways.
- Taste Modulation : It interacts with bitter taste receptors, thereby modifying the sensory experience of bitterness without adverse effects on health.
- Metabolism : Studies indicate that the compound undergoes oxidative metabolism, leading to the formation of non-toxic metabolites that are rapidly excreted .
Study on Antitumor Effects
A recent study evaluated the cytotoxic effects of various imidazolidine derivatives on cancer cell lines. The findings suggested that compounds similar to 5-ethyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione exhibited varying degrees of inhibition on cell proliferation and induced apoptosis in a dose-dependent manner .
Safety Evaluation in Food Applications
In another study focused on food safety, the compound was tested for its potential as a bitter taste modifier. Results indicated that it did not produce any adverse genetic effects in animal models, supporting its use as a food additive .
Q & A
Q. What are the recommended synthetic pathways for 5-ethyl-5-(1-methyl-1H-pyrazol-4-yl)imidazolidine-2,4-dione, and how can intermediates be characterized?
- Methodological Answer : Cyclocondensation reactions using reagents like phenylhydrazine and ethyl acetoacetate are common starting points. For example, similar pyrazole derivatives are synthesized via cyclocondensation followed by hydrolysis . Intermediates should be characterized using Fourier-transform infrared spectroscopy (FT-IR) to confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) and nuclear magnetic resonance (NMR) spectroscopy to resolve proton environments (e.g., pyrazole ring protons at δ 7.5–8.0 ppm) . Elemental analysis (C, H, N) is critical to validate purity (>98%) .
Q. How can researchers confirm the structural identity of this compound using crystallographic methods?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For analogous imidazolidinediones, SC-XRD reveals bond angles, dihedral angles, and hydrogen-bonding networks. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Refinement with software like SHELXL ensures accuracy, with R-factors < 0.05 indicating high reliability .
Q. What solvents and catalysts are optimal for synthesizing pyrazole-containing heterocycles?
- Methodological Answer : Ethanol or DMF under reflux (80–100°C) with potassium carbonate (K₂CO₃) as a base catalyst is effective for nucleophilic substitutions on pyrazole rings. For example, K₂CO₃ in ethanol facilitates aryloxy group introduction at the pyrazole C-5 position . Polar aprotic solvents like DMF enhance solubility of hydrophobic intermediates.
Advanced Research Questions
Q. How can computational chemistry streamline reaction design for imidazolidinedione derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states. The ICReDD framework integrates computation with experimental screening to optimize conditions (e.g., solvent, temperature) and reduce trial-and-error. For example, reaction path searches using Gaussian09 can identify low-energy pathways for cyclization steps .
Q. How should researchers address contradictions in spectral data when characterizing novel analogs?
- Methodological Answer : Discrepancies in NMR or IR data may arise from tautomerism or impurities. Use 2D NMR (e.g., HSQC, HMBC) to resolve ambiguous proton-carbon correlations. For example, HMBC can confirm through-space coupling between pyrazole protons and carbonyl carbons. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .
Q. What strategies improve yield in multi-step syntheses of imidazolidinediones?
- Methodological Answer : Optimize stepwise intermediates:
- Step 1 : Use microwave-assisted synthesis to accelerate cyclocondensation (e.g., 30 minutes vs. 12 hours under reflux) .
- Step 2 : Employ column chromatography with gradient elution (hexane/ethyl acetate) to isolate pure intermediates.
- Step 3 : Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization. Yields >70% per step are achievable with rigorous purification .
Q. How can bioactivity studies be designed to evaluate enzyme inhibition or binding affinity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding modes to target proteins (e.g., kinases). For experimental validation:
- Enzyme assays : Use fluorescence-based assays (e.g., NADH depletion for dehydrogenase inhibition).
- IC₅₀ determination : Fit dose-response curves using GraphPad Prism.
- Structural analogs : Compare with known inhibitors (e.g., thiazolidinediones) to assess structure-activity relationships (SAR) .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing biological or spectroscopic data reproducibility?
- Methodological Answer : For biological replicates, use ANOVA with post-hoc Tukey tests to compare means. For spectral data, principal component analysis (PCA) identifies outlier spectra caused by contaminants. Report relative standard deviations (RSD) <5% for intra-day reproducibility .
Q. How can reactor design improve scalability of imidazolidinedione synthesis?
- Methodological Answer : Continuous-flow reactors enhance heat/mass transfer for exothermic steps (e.g., cyclization). Use packed-bed reactors with immobilized catalysts (e.g., K₂CO₃ on silica) to minimize downstream purification. Residence time distribution (RTD) studies ensure uniform mixing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
